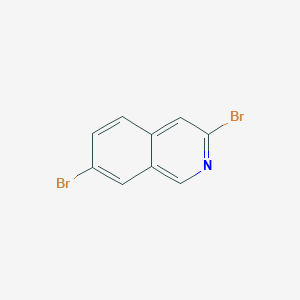

3,7-Dibromoisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,7-dibromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQJXMJJWWOKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 3,7 Dibromoisoquinoline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the isoquinoline (B145761) ring is influenced by the electron-deficient nature of the pyridine (B92270) ring within the bicyclic system. This makes the positions ortho and para to the nitrogen atom susceptible to nucleophilic attack, provided a suitable leaving group is present. In 3,7-dibromoisoquinoline, the bromine atom at the C-3 position is situated in a more electron-deficient environment compared to the bromine at the C-7 position in the benzo-fused ring. Consequently, the C-3 position is generally more activated towards nucleophilic attack.

The mechanism of these reactions typically proceeds through a two-step addition-elimination sequence involving a negatively charged Meisenheimer intermediate. libretexts.org The stability of this intermediate is a key factor in determining the reaction's feasibility and is enhanced by the presence of electron-withdrawing features within the aromatic ring. libretexts.org However, recent studies on similar heterocyclic systems suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups like bromine. nih.gov

Reactions with Binucleophilic Reagents to Form Spiro Derivatives

While specific studies on the reaction of this compound with binucleophilic reagents to form spiro derivatives are not extensively documented in the reviewed literature, the general reactivity of dihalo-N-heterocycles suggests this as a plausible synthetic route. The formation of spiro compounds often involves a multicomponent reaction where a binucleophile, such as a diamine or a compound containing two acidic methylene (B1212753) groups, reacts sequentially with two electrophilic centers. beilstein-journals.orgnih.gov In the case of this compound, a binucleophile could potentially displace both bromine atoms to form a new ring system spiro-fused at a single atom.

For such a reaction to occur, the conditions would likely need to be carefully controlled to favor the double substitution. The higher reactivity of the C-3 position could lead to a mono-substituted intermediate, which would then need to undergo an intramolecular or intermolecular reaction at the C-7 position. The success of such a transformation would depend on the nature of the binucleophilic reagent and the reaction conditions employed.

Formation of Dicyanomethylene Derivatives

In related systems, the introduction of a dicyanomethylene group is often achieved through a Knoevenagel-type condensation with a carbonyl group. Therefore, a more likely route to a dicyanomethylene-substituted isoquinoline would involve the conversion of one of the bromine atoms to a formyl or keto group, followed by reaction with malononitrile.

Reactions with Amines and Other Nucleophiles

The reaction of this compound with amines and other nucleophiles is a key method for its derivatization. Primary and secondary amines, in particular, can act as nucleophiles in SNAr reactions to displace the bromine atoms. youtube.com Based on the electronic properties of the isoquinoline ring, the C-3 position is expected to be more susceptible to nucleophilic attack by amines than the C-7 position.

The reaction of N-methylpyridinium ions with piperidine in methanol has been shown to proceed via a mechanism involving a rate-determining deprotonation of the addition intermediate. nih.govrsc.org This highlights the importance of the basicity of the amine and the reaction medium. Generally, these reactions are carried out in the presence of a base to neutralize the hydrogen bromide formed during the substitution. youtube.com

The relative reactivity of the two bromine atoms can allow for selective mono-substitution at the C-3 position under controlled conditions. A subsequent, more forcing reaction could then lead to disubstitution. This differential reactivity is a valuable tool for the stepwise synthesis of unsymmetrically substituted 3,7-diaminoisoquinolines.

| Nucleophile | Expected Reactivity at C-3 vs. C-7 | Notes |

| Primary Amines | Higher at C-3 | Can lead to mono- or di-substitution depending on conditions. |

| Secondary Amines | Higher at C-3 | Similar reactivity to primary amines. |

| Alkoxides | Higher at C-3 | Generally require forcing conditions for aryl halides. |

| Thiolates | Higher at C-3 | Good nucleophiles for SNAr reactions. |

Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The two bromine atoms serve as handles for the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and aryl groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira coupling)

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst, is a widely used method for the formation of C(sp2)-C(sp) bonds. organic-chemistry.org This reaction is highly applicable to this compound for the synthesis of alkynyl-substituted isoquinolines. The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org

Other important palladium-catalyzed cross-coupling reactions that can be employed with this compound include the Suzuki-Miyaura coupling (with boronic acids or esters), the Heck coupling (with alkenes), the Stille coupling (with organostannanes), and the Buchwald-Hartwig amination (with amines). These reactions provide access to a vast array of substituted isoquinolines.

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

| Sonogashira | Terminal Alkyne | C(sp2)-C(sp) | Pd catalyst, Cu(I) co-catalyst, amine base |

| Suzuki-Miyaura | Boronic Acid/Ester | C(sp2)-C(sp2) or C(sp2)-C(sp3) | Pd catalyst, base |

| Heck | Alkene | C(sp2)-C(sp2) | Pd catalyst, base |

| Stille | Organostannane | C(sp2)-C(sp2) or C(sp2)-C(sp3) | Pd catalyst |

| Buchwald-Hartwig | Amine | C(sp2)-N | Pd catalyst, ligand, base |

Strategies for Selective Functionalization at Bromine Sites

A key challenge and opportunity in the chemistry of this compound is the selective functionalization of one bromine atom over the other. The different electronic environments of the C-3 and C-7 positions can be exploited to achieve regioselectivity.

Electronic Differentiation: The C-3 position is generally more electron-deficient than the C-7 position due to its proximity to the ring nitrogen. This difference in electronic character can lead to selective reactions. For instance, in palladium-catalyzed cross-coupling reactions, the more electron-deficient C-Br bond may undergo oxidative addition to the palladium(0) catalyst more readily. This principle has been observed in other dihalo-N-heterocyclic systems, where the position α to the nitrogen is often more reactive. mdpi.comresearchgate.net

Steric Hindrance: The steric environment around the two bromine atoms is also different. The C-3 position is flanked by the C-4 hydrogen and the ring nitrogen, while the C-7 position is part of the benzene (B151609) ring. While the steric differences are not dramatic, they can be exploited by using bulky ligands on the palladium catalyst to favor reaction at the less sterically hindered site.

Sequential Functionalization: A powerful strategy for the selective derivatization of dihaloquinolines involves a two-step process. researchgate.net First, a nucleophilic aromatic substitution reaction can be performed under conditions that favor mono-substitution at the more reactive C-3 position. The remaining bromine at the C-7 position can then be subjected to a palladium-catalyzed cross-coupling reaction. This approach allows for the introduction of two different functional groups at the C-3 and C-7 positions in a controlled manner.

For example, a dihaloquinoline can first react with an amine to substitute the more reactive halogen. The resulting mono-amino, mono-halo derivative can then undergo a Sonogashira coupling at the remaining halogen position. researchgate.net This sequential approach provides a high degree of control over the final product's structure.

Modulation of Reaction Conditions: The regioselectivity of cross-coupling reactions can also be influenced by the choice of catalyst, ligands, base, and solvent. mdpi.comnih.gov For example, in some systems, the use of different palladium catalysts or ligands has been shown to reverse the regioselectivity of the coupling reaction. While specific studies on this compound are limited, the principles established for other dihaloaromatic systems provide a roadmap for achieving selective functionalization.

Cyclization and Ring Modification Reactions

The dibromo substitution pattern of this compound offers versatile handles for the construction of fused ring systems and other modifications of the isoquinoline nucleus.

The bromine atoms at the C3 and C7 positions of this compound can serve as key functional groups for the synthesis of polyheterocyclic compounds. While specific examples starting from this compound are not extensively documented in the reviewed literature, the reactivity of brominated isoquinolines in palladium-catalyzed cyclization reactions is a well-established strategy for building fused heterocyclic systems. For instance, 3-bromoisoquinoline derivatives have been utilized in the synthesis of pyrrolo[1,2-b]isoquinolines. This involves the reaction of 3-bromo-1-methoxyisoquinoline with propargyl alcohol in the presence of a palladium catalyst, followed by cyclization to form the tetrahydropyrrolo[1,2-b]isoquinoline ring system jst.go.jp. This suggests that the bromine at the 3-position of this compound could similarly participate in such cyclization cascades.

Furthermore, palladium-catalyzed intramolecular C-H activation and cyclization are powerful tools for creating fused-ring systems. These reactions often proceed via the formation of a new carbon-carbon or carbon-heteroatom bond, leading to the construction of additional rings onto the isoquinoline framework divyarasayan.orgnih.govnih.gov. The presence of a second bromine atom at the 7-position offers the potential for sequential or tandem cyclization reactions, enabling the synthesis of even more complex and diverse polyheterocyclic scaffolds. The synthesis of substituted 1,2-dihydroisoquinolines has been achieved through a palladium-catalyzed cascade cyclization–coupling of trisubstituted allenamides containing a bromoaryl moiety with arylboronic acids mdpi.com.

The development of synthetic routes to various fused pyrimidoquinolines highlights the importance of cyclization reactions in generating biologically relevant molecules nih.gov. Intramolecular cyclization of appropriately substituted isoquinoline precursors is a key strategy in these syntheses nih.gov.

Electrocyclic reactions are a class of pericyclic reactions that involve the concerted formation of a σ-bond and the corresponding loss of a π-bond, or the reverse, leading to the formation or opening of a ring. crossref.orgnih.gov These reactions can be initiated either thermally or photochemically and are governed by the principles of orbital symmetry crossref.orgnih.gov.

Photochemical dearomative cycloaddition reactions of bicyclic azaarenes like isoquinolines with alkenes have been shown to be an efficient route to polycyclic heterocycles nih.gov. Additionally, the synthesis of isoquinolines can be achieved through a 6π-electrocyclization of N-H imine intermediates organic-chemistry.org. Theoretical studies on the thermal electrocyclization of 2-vinylbenzaldehyde oximes have also been reported as a method for isoquinoline synthesis thieme-connect.de.

Oxidative Coupling Reactions

Oxidative coupling reactions provide a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions can be utilized to introduce new substituents and build more complex molecular frameworks.

Dess-Martin periodinane (DMP) is a hypervalent iodine reagent widely used for the mild oxidation of alcohols to aldehydes and ketones mdpi.comwikipedia.org. Beyond this classical application, DMP can also mediate oxidative coupling reactions.

An efficient synthesis of N-substituted isoquinolinone derivatives has been achieved through a DMP-mediated oxidative coupling reaction of functionalized isoquinolines with benzyl bromide mdpi.comnih.gov. This metal-free reaction provides a practical method for synthesizing isoquinoline-1,3-dione and isoquinoline-1,3,4-trione derivatives in excellent yields mdpi.comnih.govresearchgate.net.

The proposed mechanism for this transformation involves the initial formation of an N-ylide from the isoquinoline, which then reacts with DMP. The presence of halogen substituents on the isoquinoline ring can influence the course of the reaction. For instance, when a methoxy or a halogen substituent is present at the C-5 position of isoquinoline, water may more readily attack the intermediate iodonium salt at the C-3 position mdpi.com. This suggests that the electronic nature of the substituents on the isoquinoline ring plays a crucial role in determining the reaction pathway.

While the specific use of this compound in this reaction has not been explicitly detailed, the findings with other halogenated isoquinolines provide a strong basis for predicting its reactivity. The electron-withdrawing nature of the two bromine atoms in this compound would likely influence the nucleophilicity of the nitrogen atom and the susceptibility of the isoquinoline ring to nucleophilic attack, thereby affecting the efficiency and outcome of the DMP-mediated oxidative coupling.

Table of Reaction Conditions for DMP-Mediated Oxidative Coupling of Isoquinoline

| Entry | Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product(s) | Yield | Reference |

| 1 | Isoquinoline | Benzyl bromide | DMP (2.0 eq) | NMP | Room Temp | N-benzylisoquinolinone | 62% | mdpi.com |

| 2 | 5-Bromoisoquinoline (B27571) | Benzyl bromide | DMP | NMP | Room Temp | 2-Benzyl-5-bromoisoquinoline-1,3,4(2H)-trione | - | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3,7-Dibromoisoquinoline is anticipated to display distinct signals corresponding to each of the chemically non-equivalent protons on the isoquinoline (B145761) core. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the bromine and nitrogen atoms. Protons on the pyridine (B92270) ring are typically deshielded compared to those on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would be expected to show nine distinct signals, one for each carbon atom. The carbons directly attached to the bromine atoms (C-3 and C-7) would exhibit a lower signal intensity and a chemical shift influenced by the halogen's electronegativity and heavy atom effect.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-1 | ~9.0-9.2 | s | - |

| H-4 | ~8.0-8.2 | s | - |

| H-5 | ~7.8-8.0 | d | 8.0-9.0 |

| H-6 | ~7.6-7.8 | dd | 8.0-9.0, 1.5-2.0 |

| H-8 | ~8.1-8.3 | d | 1.5-2.0 |

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~150-152 |

| C-3 | ~120-122 |

| C-4 | ~135-137 |

| C-4a | ~130-132 |

| C-5 | ~128-130 |

| C-6 | ~129-131 |

| C-7 | ~122-124 |

| C-8 | ~127-129 |

| C-8a | ~138-140 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. This results in a triplet of peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For C₉H₅Br₂N, the exact mass can be calculated and compared to the experimental value to confirm the composition.

| Ion | m/z (relative intensity) |

| [M]⁺ (C₉H₅⁷⁹Br₂N) | 284.88 (1) |

| [M+2]⁺ (C₉H₅⁷⁹Br⁸¹BrN) | 286.88 (2) |

| [M+4]⁺ (C₉H₅⁸¹Br₂N) | 288.88 (1) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the aromatic C-H and C=C bonds, as well as the C-Br bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 |

| Aromatic C=C stretch | 1400-1600 |

| C-N stretch | 1300-1350 |

| C-Br stretch | 500-600 |

Elemental Analysis

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed formula to verify its elemental composition. For a compound to be considered pure, the experimental values are typically expected to be within ±0.4% of the calculated values researchgate.net.

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 37.67 | Within ±0.4% |

| Hydrogen (H) | 1.76 | Within ±0.4% |

| Nitrogen (N) | 4.88 | Within ±0.4% |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like isoquinoline exhibit characteristic absorption bands in the UV region. The introduction of bromine atoms as substituents can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima (λ_max). The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, would be recorded to observe these electronic transitions. The parent isoquinoline exhibits absorption bands around 217 nm, 266 nm, and 317 nm nist.gov.

| Solvent | λ_max (nm) | Molar Absorptivity (ε) |

| Ethanol | Expected shifts from parent compound | To be determined |

| Crystal System | Space Group | Unit Cell Dimensions |

| To be determined | To be determined | a, b, c, α, β, γ to be determined |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Properties and Electronic Parameters

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgmdpi.com It is widely employed to determine optimized molecular geometries, structural properties, and various electronic parameters. scirp.orgresearchgate.net For 3,7-Dibromoisoquinoline, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict its ground state structure and properties. nih.govq-chem.com

The optimization process minimizes the energy of the molecule to predict its most stable three-dimensional conformation. From this optimized structure, key structural parameters like bond lengths, bond angles, and dihedral angles are determined. These theoretical values can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.netscirp.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. umpr.ac.id This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. nih.govbiointerfaceresearch.com For this compound, docking simulations would be used to explore its potential interactions with various biological targets, such as enzymes or receptors implicated in disease. researchgate.net

The process involves placing the this compound structure into the active site of a target protein. A scoring function is then used to estimate the binding affinity, typically reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. researchgate.net The simulation also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov These detailed interaction maps are vital for understanding the structural basis of a compound's biological activity and for guiding the design of more potent derivatives. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Val25, Leu48, Ala65, Lys67, Asp130 |

| Types of Interactions | - Hydrophobic Interactions: with Val25, Leu48, Ala65- Hydrogen Bond: with the backbone of Lys67- Pi-Cation Interaction: with the side chain of Lys67 |

| Inhibitory Constant (Ki, predicted) | 1.5 µM |

Prediction of Chemical Properties and Reactivity

Theoretical calculations are highly effective for predicting the chemical reactivity of molecules. scirp.org By analyzing various descriptors derived from DFT calculations, a comprehensive picture of a molecule's potential behavior in chemical reactions can be obtained. ajchem-a.com For this compound, these descriptors help to identify the most reactive sites for electrophilic and nucleophilic attacks.

Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). ajchem-a.compmf.unsa.ba Chemical hardness measures the resistance to change in electron distribution; a harder molecule, indicated by a larger HOMO-LUMO gap, is generally less reactive. pmf.unsa.ba Conversely, chemical softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters are invaluable for comparing the reactivity of this compound with other related compounds and for predicting its stability. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Intermolecular Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, so its energy level is related to the ionization potential, while the LUMO acts as an electron acceptor, with its energy being related to the electron affinity. ajchem-a.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). wikipedia.org This gap is a critical parameter for determining molecular stability and reactivity; a small gap suggests that a molecule is more reactive and can be easily excited, as less energy is required to promote an electron from the HOMO to the LUMO. pmf.unsa.baossila.com For this compound, the distribution of the HOMO and LUMO across the isoquinoline (B145761) core and bromine substituents would indicate the regions most involved in electron donation and acceptance, respectively.

Intermolecular interactions, which govern how molecules interact with each other and with their environment, can also be studied computationally. mdpi.com These interactions include hydrogen bonding, halogen bonding (potentially involving the bromine atoms), and π–π stacking between the aromatic rings. nih.gov Understanding these non-covalent forces is essential for predicting the material properties and biological interactions of this compound.

Table 3: Illustrative Frontier Orbital Properties for this compound

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.8 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO; indicates chemical reactivity and stability. | 4.7 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. rsc.org While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations offer a dynamic view, revealing the stability and conformational changes of the complex in a simulated physiological environment. nih.govmdpi.com

An MD simulation of the this compound-protein complex, obtained from docking, would be performed to assess its stability. mdpi.com The simulation tracks the trajectory of the complex over a period, typically nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to measure the deviation of the protein and ligand from their initial docked positions. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. mdpi.com MD simulations can also provide a more refined calculation of binding free energy and highlight the persistence of specific intermolecular interactions, offering deeper insight into the binding mechanism. mdpi.com

Applications in Medicinal Chemistry and Biological Activity Investigations

Design and Synthesis of Biologically Active Derivatives

The design and synthesis of biologically active molecules often utilize functionalized heterocyclic compounds as starting materials or key intermediates. Halogenated derivatives, such as 3,7-Dibromoisoquinoline, can serve as versatile precursors for introducing further molecular diversity through various cross-coupling reactions, allowing for the synthesis of a wide range of derivatives for biological screening.

Development of Novel Spiroisoquinoline Compounds for Antimicrobial Activity

Spiro compounds, characterized by their unique three-dimensional structures, have garnered considerable interest in medicinal chemistry due to their potential to exhibit novel biological activities. Research into the synthesis of spiroisoquinolines has revealed their potential as antimicrobial agents.

One synthetic approach involves the use of dibromo derivatives of isoquinoline (B145761) as precursors. For instance, 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)diones have been synthesized by reacting N-arylhomophthalimides with bromine. nih.gov These dibromo derivatives can then undergo reactions with various binucleophilic reagents to yield spiroisoquinoline structures. nih.gov Specifically, the reaction of these dibromo compounds with reagents like o-phenylenediamine (B120857) or o-aminophenol leads to the formation of spiro[benzo[d]imidazole-2,4'-isoquinoline]-1',3'(2'H)-diones and 2'-aryl-1'H,3H-spiro[benzo[d]oxazole-2,4'-isoquinoline]-1',3'(2'H)-diones, respectively. nih.gov Furthermore, cyclocondensation with thiosemicarbazide (B42300) has also been employed to create novel spiro derivatives. nih.gov

Some of the synthesized spiro compounds have been evaluated for their antimicrobial activities, with some exhibiting moderate effects against various microbial species. nih.gov While this demonstrates the utility of dibrominated isoquinoline scaffolds in generating antimicrobial spiro compounds, specific studies detailing the use of this compound for this purpose are not extensively documented in the available literature.

| Precursor Compound | Reagent | Resulting Spiro Compound | Reference |

| 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione | o-phenylenediamine | spiro[benzo[d]imidazole-2,4'-isoquinoline]-1',3'(2'H)-dione | nih.gov |

| 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione | o-aminophenol | 2'-aryl-1'H,3H-spiro[benzo[d]oxazole-2,4'-isoquinoline]-1',3'(2'H)-dione | nih.gov |

| 2-aryl-4,4-dibromoisoquinoline-1,3-(2H,4H)dione | thiosemicarbazide | Novel spiro derivative | nih.gov |

Synthesis of Isoquinoline Derivatives as Potential Anticancer Agents

The isoquinoline nucleus is a key component of many natural and synthetic compounds with demonstrated anticancer properties. semanticscholar.orgresearchgate.net The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, in particular, is found in numerous alkaloids that exhibit potent cytotoxic effects. nih.gov Synthetic THIQ derivatives have been extensively studied for their antitumor activities. nih.govnih.gov

Research has shown that the substitution pattern on the isoquinoline ring plays a crucial role in the anticancer activity. For instance, certain tetrahydroisoquinoline derivatives have been found to exhibit significant KRas inhibition, a key target in various cancers. nih.gov Specifically, derivatives bearing a chloro group or a trifluoromethyl group on the phenyl ring have shown noteworthy activity against colon cancer cell lines. nih.gov While the general synthesis of such derivatives has been described, the specific use of this compound as a starting material for these particular anticancer agents is not explicitly detailed in the reviewed literature.

Exploration of Isoquinoline Alkaloids as Antiviral Agents (e.g., SARS-CoV-2 entry inhibitors)

Isoquinoline alkaloids have emerged as a promising class of compounds in the search for antiviral therapeutics. biorxiv.org Notably, certain bis-benzylisoquinoline alkaloids have been identified as potent inhibitors of SARS-CoV-2 entry. biorxiv.orgnih.gov The mechanism of action for some of these compounds involves the inhibition of Ca2+-mediated membrane fusion, which is a critical step for viral entry into host cells. biorxiv.orgnih.gov

These compounds have demonstrated broad-spectrum efficacy against various coronavirus pseudotypes, including those of SARS-CoV, MERS-CoV, and different variants of SARS-CoV-2. nih.gov While these findings highlight the potential of the isoquinoline scaffold in developing antiviral drugs, the direct involvement of this compound in the synthesis of these specific SARS-CoV-2 entry inhibitors has not been reported in the surveyed scientific literature.

Antimalarial Activity of Isoquinoline Derivatives

The quinoline (B57606) and isoquinoline ring systems are fundamental components of many antimalarial drugs. semanticscholar.orgraco.catnih.govnih.gov The development of resistance to existing antimalarial agents has necessitated the search for new and effective compounds. future-science.com Isoquinoline derivatives continue to be an important area of research in the discovery of novel antimalarial drugs. semanticscholar.org The specific contribution of derivatives synthesized from this compound to this field is an area that warrants further investigation, as direct reports are limited in the available literature.

Investigations into Anticonvulsant, Antituberculosis, Anti-Alzheimer's, and Analgesic Properties

The versatility of the isoquinoline scaffold extends to a range of other potential therapeutic applications.

Anticonvulsant Properties: Certain tetrahydroisoquinoline (THIQ) derivatives have been investigated as antagonists of AMPA/kainate receptors and have shown protective action in various experimental seizure models. nih.gov One derivative, possessing an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring, demonstrated significant anticonvulsant activity and long-lasting protective effects in a genetic mouse model of audiogenic seizures. nih.gov

Antituberculosis Properties: While various nitrogen-containing heterocycles are explored for antitubercular activity, specific studies focusing on derivatives of this compound in this context are not prominently featured in the reviewed literature.

Anti-Alzheimer's Properties: Tetrahydroisoquinoline derivatives have been noted for their potential in addressing Alzheimer's disease. nih.gov The multifaceted nature of Alzheimer's disease has led to the investigation of various compounds, and the isoquinoline structure is considered a relevant scaffold in this area of research. nih.gov

Analgesic Properties: Research into 3-bromo isoquinoline derivatives has suggested their potential as lead molecules for the development of analgesic and anti-inflammatory agents. jptcp.com These findings indicate that halogenated isoquinolines could serve as a foundation for designing new pain-relieving medications.

| Biological Activity | Investigated Derivatives | Key Findings | Reference |

| Anticonvulsant | Tetrahydroisoquinolines (THIQs) | Antagonism of AMPA/kainate receptors; protective in seizure models. | nih.gov |

| Anti-Alzheimer's | Tetrahydroisoquinoline derivatives | Considered a promising scaffold for therapeutic agents. | nih.govnih.gov |

| Analgesic | 3-bromo isoquinoline derivatives | Identified as potential lead molecules for analgesic agents. | jptcp.com |

Neuropharmacological Applications of Isoquinoline-Based Compounds

The neuropharmacological applications of isoquinoline-based compounds are extensive, largely due to their structural resemblance to endogenous neurochemicals and their ability to interact with various receptors and enzymes in the central nervous system. Tetrahydroisoquinolines, for example, have been studied for their effects on neurotransmitter systems. nih.gov The diverse pharmacological profiles of isoquinoline alkaloids and their synthetic derivatives make them a continued focus of research for developing new treatments for neurological and psychiatric disorders. The specific contributions of this compound to this field remain an area for future exploration.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These studies guide the design of more potent and selective drug candidates.

Specific SAR studies for this compound are not available due to the limited biological data on this compound. However, SAR studies on related isoquinoline and quinoline derivatives provide valuable insights. For instance, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, it was found that the nature of the substituent on a phenyl ring influenced EGFR inhibitory activity, with electron-withdrawing groups generally leading to higher potency. In another study on pyrazolo[3,4-g]isoquinoline derivatives, the introduction of a bromine atom at the 8-position was found to be detrimental to the inhibition of the Haspin kinase, demonstrating that the position of halogen substitution is critical for activity. For tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, there was a general trend of improved potency with increased lipophilicity. These examples underscore the importance of systematic structural modifications to elucidate the SAR for a given biological target.

Applications in Materials Science and Advanced Technologies

Organic Electronic Materials

The core structure of isoquinoline (B145761), a nitrogen-containing heterocyclic compound, imparts specific electronic properties that are of interest in the field of organic electronics. amerigoscientific.com The introduction of bromine atoms, as in 3,7-Dibromoisoquinoline, can further modify these properties, potentially influencing the material's luminescence, charge transport capabilities, and energy levels.

Use in Laser Dyes and Electroluminescent Devices

Development of Organic Triplet Emitters and Room-Temperature Phosphorescence (RTP) Materials

The presence of bromine atoms in an organic molecule can enhance spin-orbit coupling, a phenomenon known as the "heavy-atom effect." This effect can facilitate intersystem crossing from the singlet excited state to the triplet excited state, which is a key requirement for efficient phosphorescence. Organic molecules that exhibit room-temperature phosphorescence (RTP) are of great interest for applications in sensing, bio-imaging, and lighting. While the bromine atoms in this compound could theoretically promote RTP, there is no specific research confirming its efficacy as an organic triplet emitter or an RTP material.

Applications in Optoelectronics (e.g., optical recording, data storage, switchable catalysis)

The potential for isoquinoline-based materials in optoelectronics is an area of active research. amerigoscientific.com The ability to tune the electronic and optical properties of isoquinoline derivatives through chemical modification makes them candidates for applications such as optical data storage, where a material's properties can be altered by light. The concept of switchable catalysis involves controlling the activity of a catalyst using an external stimulus, such as light. While these are exciting areas of materials science, there is no specific data linking this compound to these applications.

Catalytic Reactions and Methodologies Involving 3,7 Dibromoisoquinoline

Role as a Ligand or Building Block in Catalysis

The 3,7-Dibromoisoquinoline molecule possesses features that suggest its potential as both a ligand and a building block in the synthesis of catalytic systems. The nitrogen atom in the isoquinoline (B145761) ring has a lone pair of electrons, making it a potential coordination site for transition metals. This allows it to act as a ligand, which can modulate the electronic properties and steric environment of a metal center, thereby influencing its catalytic activity, selectivity, and stability.

Furthermore, the two bromine atoms at the 3 and 7 positions serve as versatile synthetic handles. These positions are amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity allows this compound to function as a key building block for the construction of more complex, multidentate ligands or for incorporation into larger catalytic architectures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). By strategically functionalizing these positions, researchers can design and synthesize novel catalysts with tailored properties for specific chemical transformations. Bromoisoquinolines, in general, are recognized as important intermediates in the synthesis of pharmacologically active compounds, often involving transition-metal-catalyzed coupling reactions. fluorochem.co.uk

Mechanisms of Catalytic Reactions

The potential catalytic mechanisms involving this compound would be dictated by the nature of the active catalytic species and the reaction conditions.

Homogeneous vs. Heterogeneous Catalysis

In homogeneous catalysis , a catalyst derived from this compound would exist in the same phase as the reactants, typically in a liquid solution. vscht.cz For instance, a transition metal complex with a 3,7-disubstituted isoquinoline ligand would be a homogeneous catalyst. The advantages of such a system include high activity and selectivity due to the well-defined nature of the active sites. However, the separation of the catalyst from the reaction products can be challenging. nih.govlongdom.org

In heterogeneous catalysis , the catalyst would be in a different phase from the reactants. For example, a this compound-based ligand could be immobilized on a solid support like silica, a polymer, or a metal-organic framework. This approach facilitates easier catalyst recovery and recycling, which is advantageous for industrial processes. The performance of such heterogeneous catalysts would depend on factors like the nature of the support, the method of immobilization, and the accessibility of the active sites.

Cooperative Catalysis and Dual Activation Principles

Cooperative catalysis involves the action of two or more catalytic species that work in concert to achieve a chemical transformation that is not possible or is inefficient with a single catalyst. google.com A system derived from this compound could be designed to participate in cooperative catalysis. For example, the isoquinoline nitrogen could act as a Lewis base to activate one substrate, while a metal center coordinated to a ligand derived from the functionalized 3 or 7 position could act as a Lewis acid to activate another substrate. This dual activation strategy can significantly lower the activation energy of a reaction and enhance its rate and selectivity.

Enzyme Mimicry in Coordination Cages for Catalytic Reactions

Natural enzymes achieve remarkable catalytic efficiency and selectivity by providing a confined microenvironment within their active sites. semanticscholar.org Coordination cages, which are self-assembled, discrete molecular architectures, can mimic these enzymatic properties. orgsyn.orgresearchgate.net Ligands derived from this compound could be designed to self-assemble with metal ions to form such cages. The internal cavity of these cages can encapsulate guest molecules (substrates) and promote specific reactions by concentrating the reactants, stabilizing transition states, or inducing specific stereochemical outcomes. The functional groups introduced at the 3 and 7 positions could be tailored to create specific binding sites or catalytic functionalities within the cage, further enhancing its enzyme-mimicking capabilities.

Kinetics and Thermodynamics of Catalyzed Reactions

The study of kinetics and thermodynamics is crucial for understanding and optimizing any catalytic process involving this compound.

Kinetics would involve measuring the rate of the catalyzed reaction under various conditions (temperature, pressure, reactant concentrations, catalyst loading) to determine the rate law and the activation energy. bham.ac.uk This information would provide insights into the reaction mechanism and help in identifying the rate-determining step. For instance, kinetic studies could reveal whether the coordination of the substrate to the catalyst or the product release is the slowest step in the catalytic cycle.

Below is a hypothetical data table illustrating the kind of information that would be gathered from kinetic studies of a reaction catalyzed by a system derived from this compound.

Table 1: Hypothetical Kinetic Data for a Cross-Coupling Reaction Catalyzed by a Palladium Complex of a 3,7-Disubstituted Isoquinoline Ligand

| Entry | Temperature (°C) | Catalyst Loading (mol%) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 80 | 1 | 1.2 x 10⁻⁴ |

| 2 | 80 | 2 | 2.5 x 10⁻⁴ |

| 3 | 100 | 1 | 4.8 x 10⁻⁴ |

Future Research Directions and Emerging Trends

Novel Synthetic Strategies for Diversification of 3,7-Dibromoisoquinoline Derivatives

The core challenge and opportunity in the chemistry of this compound lie in the selective and efficient diversification of its structure. Future synthetic research will likely focus on leveraging the two bromine atoms as anchor points for sophisticated chemical transformations.

Key Research Thrusts:

Advanced Cross-Coupling Reactions: The bromine atoms at the C3 and C7 positions are ripe for a variety of palladium-, copper-, and nickel-catalyzed cross-coupling reactions. Future work will involve the regioselective functionalization of these positions to create complex molecules. Strategies enabling sequential, one-pot couplings will be highly valuable for rapidly building molecular complexity and generating libraries of compounds for screening.

C-H Activation and Functionalization: Direct C-H activation at other positions of the isoquinoline (B145761) core, while leaving the C-Br bonds intact for subsequent reactions, represents a powerful and atom-economical approach to creating polysubstituted derivatives.

Development of Novel Cyclization Methods: While classical methods like the Bischler-Napieralski and Pictet-Spengler syntheses provide the basic isoquinoline framework, new methods are needed to construct the 3,7-dibrominated core from readily available starting materials under milder conditions. pharmaguideline.com

Asymmetric Synthesis: For applications in pharmacology, the development of enantioselective syntheses of chiral 3,7-disubstituted tetrahydroisoquinoline derivatives is crucial. acs.org

Advanced Pharmacological Profiling and Target Identification

Isoquinoline alkaloids and their synthetic derivatives are known to possess a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govwikipedia.orgrsc.orgamerigoscientific.com The this compound scaffold offers a unique template for the discovery of new therapeutic agents.

Future pharmacological research will need to move beyond preliminary screening to in-depth mechanistic studies.

Broad-Spectrum Bioactivity Screening: Derivatives of this compound should be systematically evaluated against a wide range of biological targets. Isoquinolines have shown promise as anticancer agents, and this should be a primary area of investigation. researchgate.net Other areas include their potential as antibacterial, antifungal, and antiviral agents. rsc.org

Structure-Activity Relationship (SAR) Studies: A critical area of future research is the systematic exploration of how different substituents at the 3- and 7-positions influence biological activity. While some studies on other substituted isoquinolines have found that bromo substituents can lead to a loss of activity for specific targets like TNF-α, this is not a universal rule and highlights the need for specific investigation. nih.govacs.org

Target Deconvolution and Mechanism of Action: For compounds that exhibit significant biological activity, identifying their specific molecular targets is paramount. Modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and the use of photoaffinity radiolabeled compounds, will be essential to elucidate the mechanism of action. nih.gov This understanding is critical for optimizing lead compounds and predicting potential side effects.

Integration of Computational and Experimental Approaches in Drug Discovery and Materials Design

The synergy between computational modeling and experimental work is accelerating the pace of discovery in both medicine and materials science. This integrated approach is particularly well-suited for exploring the potential of the this compound scaffold.

In Silico Screening and Drug Design: Computational tools can predict the potential of this compound derivatives to interact with specific biological targets. Molecular docking studies can simulate the binding of these molecules to the active sites of proteins, helping to prioritize which derivatives to synthesize and test. researchgate.netresearchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structures with biological activities. researchgate.net

ADMET Prediction: A significant hurdle in drug development is poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction allows researchers to evaluate the drug-likeness of virtual compounds early in the discovery process, reducing the rate of attrition in later stages. nih.gov

Materials Design: Computational chemistry can predict the electronic, optical, and mechanical properties of polymers and other materials derived from this compound. amerigoscientific.com This allows for the rational design of new materials for applications in electronics, photonics, and sensor technology.

Table 1: Key Computational and Experimental Techniques

| Technique | Application in Drug Discovery | Application in Materials Design |

|---|---|---|

| Molecular Docking | Predicts binding affinity and mode of interaction with biological targets. derpharmachemica.comnih.gov | Simulates interactions within material structures, such as in Metal-Organic Frameworks (MOFs). |

| QSAR | Establishes relationships between chemical structure and biological activity to guide lead optimization. researchgate.net | Correlates molecular structure with material properties (e.g., conductivity, band gap). |

| ADMET Prediction | Assesses drug-like properties (e.g., solubility, permeability, toxicity) of virtual compounds. nih.gov | N/A |

| High-Throughput Screening (HTS) | Rapidly tests large libraries of compounds for biological activity against a specific target. | Screens materials for desired properties (e.g., fluorescence, catalytic activity). |

| Spectroscopy (NMR, MS, IR) | Confirms the chemical structure and purity of synthesized compounds. | Characterizes the structure and composition of new materials. |

Exploration of this compound in Supramolecular Chemistry and Nanomaterials

The unique electronic and structural features of this compound make it an attractive building block for the construction of highly ordered supramolecular assemblies and advanced nanomaterials.

Halogen Bonding: The two bromine atoms can act as halogen bond donors. The halogen bond is a highly directional, non-covalent interaction that is increasingly being used in crystal engineering and the design of self-assembling systems. nih.govresearchgate.netacs.org Future research will explore how this compound can be used as a tecton to build complex, functional supramolecular architectures such as co-crystals, liquid crystals, and gels.

Metal-Organic Frameworks (MOFs): The nitrogen atom of the isoquinoline ring can coordinate with metal ions, making its derivatives excellent ligands for the synthesis of MOFs. amerigoscientific.com These porous materials have applications in gas storage, separation, and catalysis. The bromo-substituents can be used to further functionalize the MOF post-synthesis.

Conductive Polymers and Dyes: The extended π-system of the isoquinoline core suggests its utility in organic electronics. amerigoscientific.comrsc.org Polymers incorporating the this compound unit could be synthesized and their conductive and photophysical properties investigated for use in devices like organic light-emitting diodes (OLEDs) and solar cells.

Nanocatalysis: Nanoparticles are being increasingly used as highly efficient and recyclable catalysts in organic synthesis. The synthesis of isoquinoline derivatives has been achieved using various nanocatalysts, suggesting a role for these technologies in the functionalization of the 3,7-dibromo scaffold. taylorfrancis.com

Sustainability and Green Chemistry in the Production and Application of Isoquinoline Compounds

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. rasayanjournal.co.infrontiersin.org These principles are highly relevant to the future of isoquinoline chemistry.

Atom-Economical Reactions: The development of synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core tenet of green chemistry. Multicomponent reactions (MCRs) are a powerful tool for achieving this, and their application to isoquinoline synthesis is a promising area of research. taylorfrancis.comresearchgate.net

Use of Green Solvents and Catalysts: Traditional methods for synthesizing heterocyclic compounds often rely on toxic solvents and heavy metal catalysts. rsc.org Future research will focus on using benign solvents like water or ethanol (B145695) and developing recyclable, heterogeneous catalysts, including nanocatalysts, to make the synthesis of isoquinolines more environmentally friendly. rsc.orgresearchgate.net

Energy-Efficient Synthesis: Alternative energy sources such as microwave irradiation and ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.orgnih.gov The application of these technologies to the synthesis and modification of this compound is a key direction for sustainable chemistry.

Table 2: Green Chemistry Approaches for Isoquinoline Synthesis

| Green Chemistry Technique | Principle | Example Application |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid and uniform heating reduces reaction times and side products. rsc.org | One-pot synthesis of substituted isoquinolines. rsc.org |

| Ultrasound-Assisted Synthesis | Sonication provides mechanical energy to accelerate reactions. nih.gov | Enhanced yields in the synthesis of heterocyclic compounds. |

| Nanocatalysis | High surface area and reactivity of nanoparticles; often recyclable. taylorfrancis.com | Synthesis of pyrrolo-isoquinoline derivatives using KF/clinoptinolite NPs. taylorfrancis.com |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step increases atom economy and reduces waste. researchgate.net | Efficient synthesis of diverse heterocyclic scaffolds. researchgate.net |

| Use of Benign Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol. frontiersin.org | Synthesis of pyrido-[2,1-a]-isoquinolines in water. rsc.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3,7-Dibromoisoquinoline, and which reaction parameters critically influence yield and purity?

- Methodological Answer : The synthesis of brominated isoquinoline derivatives typically involves electrophilic aromatic substitution or directed bromination. Key parameters include:

- Catalysts : Transition-metal catalysts (e.g., CuBr) or Lewis acids to enhance regioselectivity.

- Solvent Systems : Polar aprotic solvents (e.g., DMSO) improve solubility and reaction efficiency.

- Temperature : Controlled heating (e.g., 100–140°C) optimizes reaction rates without decomposition .

- Example: A 38% yield of a substituted isoquinoline was achieved using t-buXPhos catalyst in DMSO at 100°C .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Diagnostic signals include aromatic proton splitting patterns (e.g., doublets for adjacent bromines) and carbon chemical shifts for halogenated carbons.

- HRMS : Confirms molecular weight (e.g., C₉H₅Br₂N: [M+H]⁺ = 282.8792).

- HPLC-PDA : Validates purity (>95%) using reverse-phase columns and UV detection at λ = 254 nm.

- Structural data (e.g., SMILES, InChI keys) should align with PubChem entries for validation .

Q. What are the common applications of this compound in medicinal chemistry research?

- Methodological Answer : This compound serves as a precursor for bioactive derivatives. For example:

- Antibacterial Agents : Substituted isoquinolines target bacterial cell division proteins (e.g., FtsZ) .

- Enzyme Inhibitors : Bromine atoms enhance binding affinity to hydrophobic enzyme pockets.

- Researchers should prioritize in vitro assays (e.g., MIC determinations) before advancing to in vivo models .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions often arise from methodological biases. Critical steps include:

- Allocation Concealment : Ensure unbiased group assignment in biological assays to prevent overestimated efficacy (odds ratios inflated by 30–41% in poorly concealed trials) .

- Blinding : Double-blinding reduces measurement bias (17% exaggeration in unblinded studies) .

- Data Harmonization : Use standardized protocols (e.g., OECD guidelines) for IC₅₀ determinations.

Q. What strategies optimize regioselectivity in bromination reactions to synthesize this compound?

- Methodological Answer :

- Directing Groups : Install electron-withdrawing groups (e.g., -NO₂) to guide bromine placement.

- Microwave-Assisted Synthesis : Enhances reaction specificity and reduces byproducts.

- Computational Modeling : DFT calculations predict bromine substitution patterns based on frontier molecular orbitals.

- Example: A 84% yield was achieved for a regioselective aldehyde oxidation using SeO₂ in dioxane .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound derivatives in cancer cell lines?

- Methodological Answer :

- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment.

- Flow Cytometry : Quantifies apoptosis (Annexin V/PI staining) and cell cycle arrest.

- Target Engagement Assays : Use fluorescence polarization to measure compound binding to targets (e.g., kinases).

- Include positive/negative controls and replicate experiments to mitigate false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.